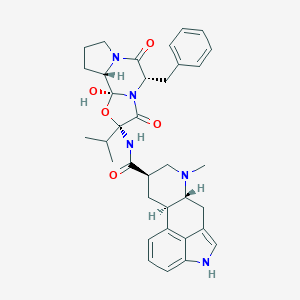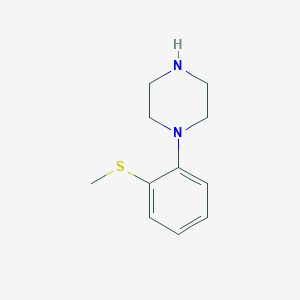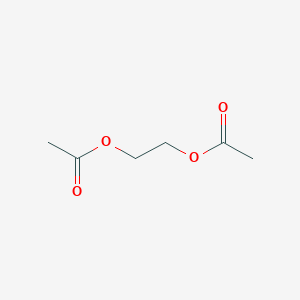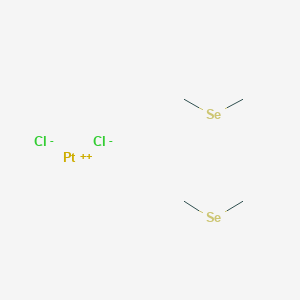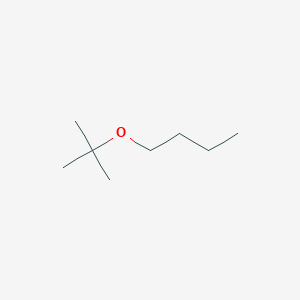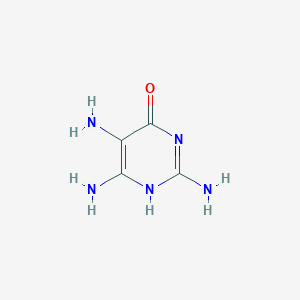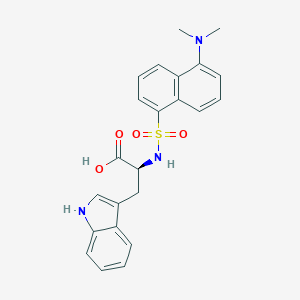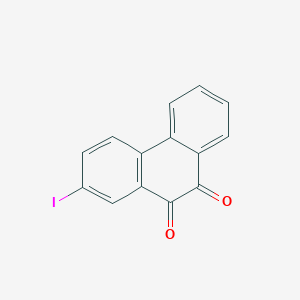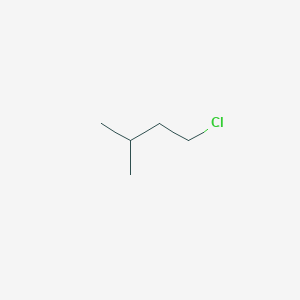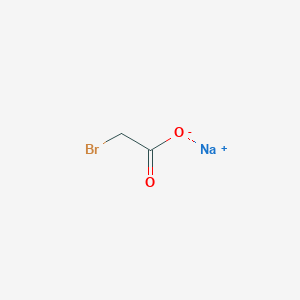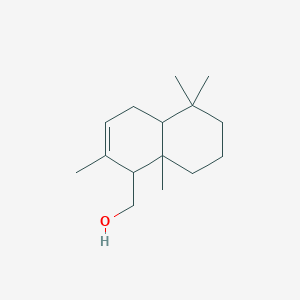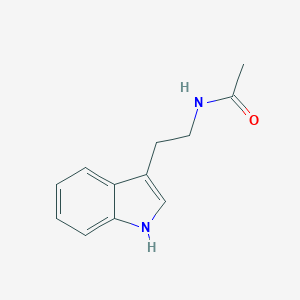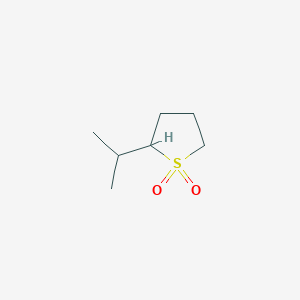
2-Propan-2-ylthiolane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-ylthiolane 1,1-dioxide, also known as sulfolane, is a highly polar and stable cyclic sulfone. It is widely used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. In recent years, there has been growing interest in the scientific research application of sulfolane due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of 2-Propan-2-ylthiolane 1,1-dioxide is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize highly polar intermediates and transition states during chemical reactions. Sulfolane can also act as a hydrogen bond acceptor, forming strong hydrogen bonds with polar molecules.
Effets Biochimiques Et Physiologiques
Sulfolane has been shown to have low toxicity and is considered to be relatively safe for human use. However, there is limited information available on the biochemical and physiological effects of 2-Propan-2-ylthiolane 1,1-dioxide. Studies have shown that 2-Propan-2-ylthiolane 1,1-dioxide can penetrate cell membranes and interact with cellular components, but the exact mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfolane has several advantages as a solvent for laboratory experiments. It is highly polar and stable, making it suitable for reactions involving highly polar compounds. It has a high boiling point and low viscosity, which makes it easy to handle and recover. Additionally, 2-Propan-2-ylthiolane 1,1-dioxide has a low toxicity and is considered to be relatively safe for human use.
However, there are also some limitations to the use of 2-Propan-2-ylthiolane 1,1-dioxide in laboratory experiments. It is relatively expensive, and the synthesis process can be challenging and time-consuming. Sulfolane can also be difficult to remove from reaction mixtures, which can complicate product isolation and purification.
Orientations Futures
There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies using 2-Propan-2-ylthiolane 1,1-dioxide as a solvent or reactant. Another potential direction is the use of 2-Propan-2-ylthiolane 1,1-dioxide in the development of new materials, such as polymers and nanoparticles.
In the field of electrochemistry, there is growing interest in the use of 2-Propan-2-ylthiolane 1,1-dioxide as a solvent for the development of high-performance batteries and supercapacitors. Finally, there is potential for the use of 2-Propan-2-ylthiolane 1,1-dioxide in the field of biotechnology, such as the development of new drug delivery systems and biomaterials.
Conclusion
In conclusion, 2-Propan-2-ylthiolane 1,1-dioxide is a highly polar and stable cyclic sulfone that has a wide range of scientific research applications. It is commonly used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. Sulfolane has several advantages as a solvent for laboratory experiments, including its high polarity, stability, and low toxicity. There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide, including the development of new synthetic methodologies, materials, and electrochemical applications.
Méthodes De Synthèse
Sulfolane can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or air as an oxidant. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten oxides. The yield of 2-Propan-2-ylthiolane 1,1-dioxide can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Sulfolane has been extensively studied for its potential applications in various fields of science. In organic synthesis, 2-Propan-2-ylthiolane 1,1-dioxide is used as a solvent for reactions involving highly polar compounds such as organometallics and Grignard reagents. It has also been used as a reactant in the synthesis of various organic compounds, including heterocycles and chiral compounds.
In the field of electrochemistry, 2-Propan-2-ylthiolane 1,1-dioxide is commonly used as a solvent for electrolytes due to its high dielectric constant and low viscosity. It has been used in the development of high-performance lithium-ion batteries and supercapacitors.
Propriétés
Numéro CAS |
17113-59-6 |
|---|---|
Nom du produit |
2-Propan-2-ylthiolane 1,1-dioxide |
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-4-3-5-10(7,8)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
XSRNRVDTABHHME-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCS1(=O)=O |
SMILES canonique |
CC(C)C1CCCS1(=O)=O |
Synonymes |
Thiophene, tetrahydro-2-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



